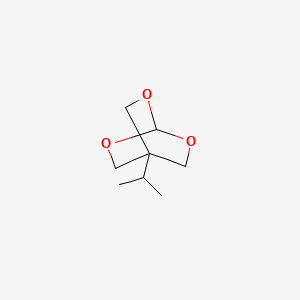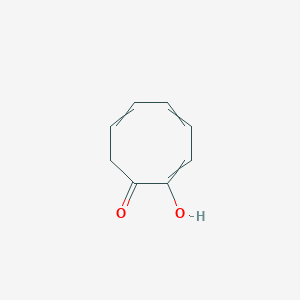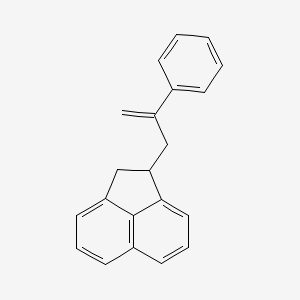
Methyl 5-ethenyl-4-methylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-ethenyl-4-methylpyridine-3-carboxylate is an organic compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethenyl-4-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the preparation of intermediates followed by the final coupling reaction under controlled conditions to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-ethenyl-4-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This process can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: Common in aromatic compounds, substitution reactions can introduce different functional groups, modifying the compound’s characteristics.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is a typical setup.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) are commonly employed.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl 5-ethenyl-4-methylpyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 5-ethenyl-4-methylpyridine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
- Methyl 6-methylpyridine-3-carboxylate
- 3-Methylpyridine-2-carboxaldehyde
Comparison: Methyl 5-ethenyl-4-methylpyridine-3-carboxylate is unique due to its ethenyl group, which can participate in additional chemical reactions compared to its analogs
Propiedades
Número CAS |
59054-53-4 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
methyl 5-ethenyl-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-4-8-5-11-6-9(7(8)2)10(12)13-3/h4-6H,1H2,2-3H3 |
Clave InChI |
IRAAVFAXWIGVHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1C=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)
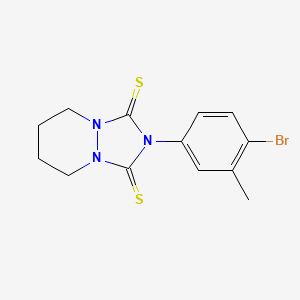
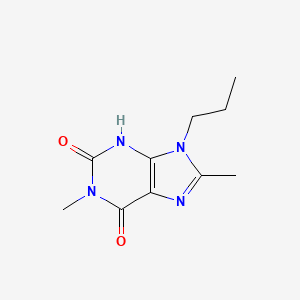

![Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone](/img/structure/B14602518.png)
![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)
![(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)
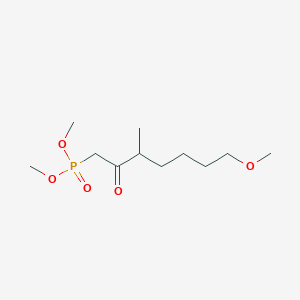

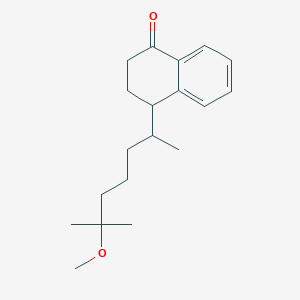
![9-Diazobicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14602570.png)
